

Structural Elucidation & Spectroscopic Profiling: 2-(2-Methoxybenzyl)oxirane

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Compound of Interest

Compound Name: 2-(2-Methoxybenzyl)oxirane

CAS No.: 62826-28-2

Cat. No.: B1605988

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Content Type: Technical Reference & Validated Protocol Subject: 1-(2-Methoxyphenyl)-2,3-epoxypropane (CAS: 62826-28-2) Application: Pharmaceutical Intermediate Analysis (e.g., Tamsulosin impurities), Chiral Synthon Qualification.

Executive Summary & Molecular Context

2-(2-Methoxybenzyl)oxirane is a critical electrophilic intermediate used in the synthesis of bioactive molecules. Its structural integrity is defined by the reactive oxirane (epoxide) ring tethered to an ortho-substituted anisole moiety.

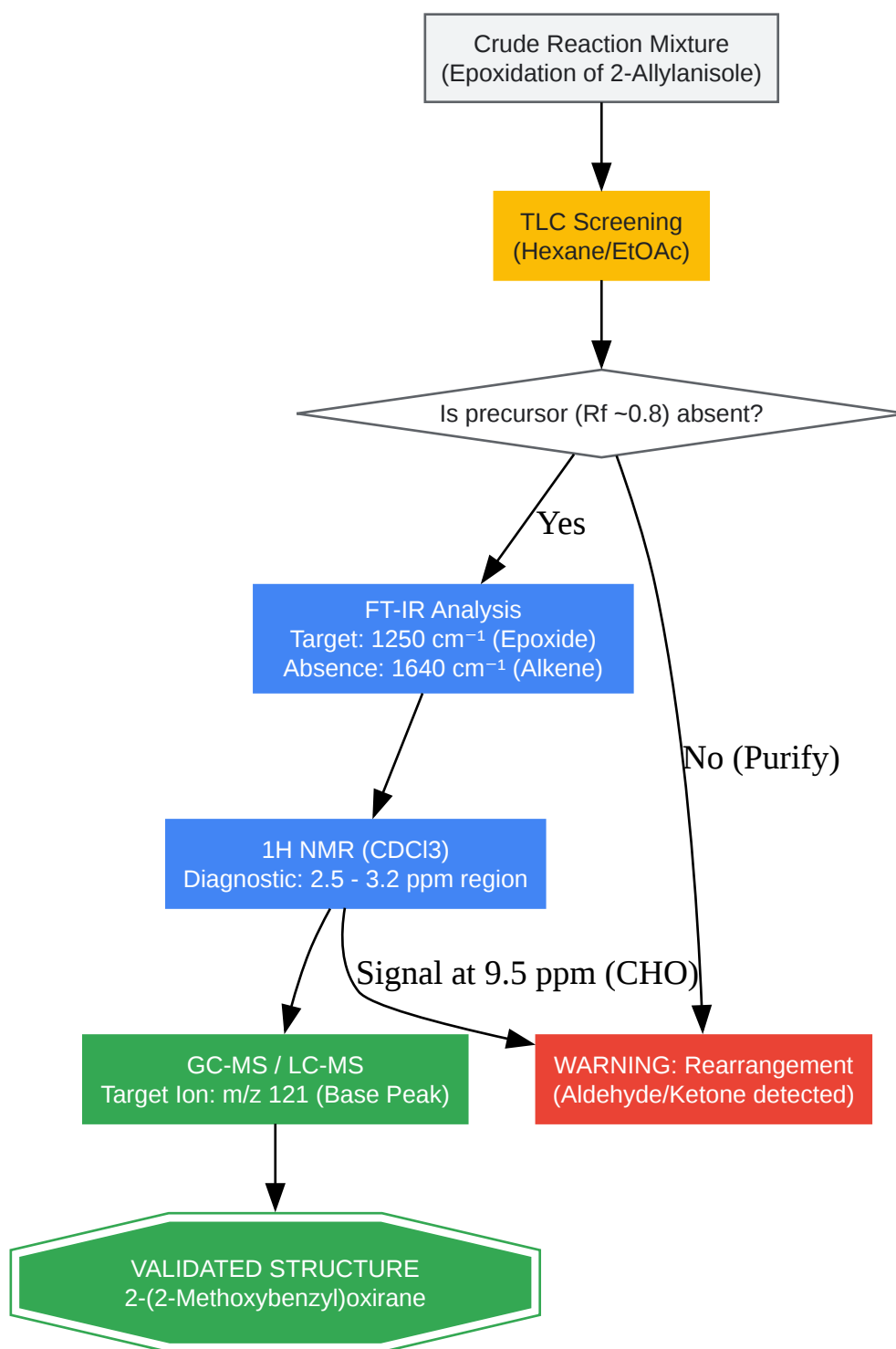
In drug development, particularly in the synthesis of alpha-blockers, this molecule often appears either as a key intermediate or a "Process Related Impurity" (PRI). Distinguishing it from its precursor (2-allylanisole) and its hydrolysis product (diol) is a mandatory quality control step.

Physicochemical Identity

Property	Value
IUPAC Name	2-[(2-Methoxyphenyl)methyl]oxirane
Molecular Formula	C ₁₀ H ₁₂ O ₂
Molecular Weight	164.20 g/mol
Key Functionality	Strained Epoxide Ring, Electron-Rich Aromatic System
Physical State	Colorless to pale yellow oil

Analytical Workflow (Self-Validating System)

To ensure data integrity, the characterization must follow a logic-gated workflow. This prevents misinterpretation of rearrangement products (e.g., aldehydes) which are common with labile epoxides.



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Figure 1: Logic-gated analytical workflow for confirming epoxide structure and ruling out common rearrangement byproducts.

Spectroscopic Data Profiling

A. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl_3 (Chloroform-d) is preferred to prevent ring opening which can occur in acidic or protic solvents over time. Internal Standard: TMS (0.00 ppm).

^1H NMR (400 MHz, CDCl_3)

The proton spectrum is characterized by the disappearance of the allylic alkene signals (5.0–6.0 ppm) and the appearance of the upfield epoxide multiplets.

Position	Shift (δ , ppm)	Multiplicity	Integral	Assignment Logic
Ar-H	7.18 – 7.25	Multiplet	2H	Aromatic (H-4, H-6)
Ar-H	6.85 – 6.95	Multiplet	2H	Aromatic (H-3, H-5 ortho to OMe)
O-CH ₃	3.84	Singlet	3H	Methoxy group (Characteristic)
Epoxide CH	3.12 – 3.18	Multiplet	1H	Methine proton of the oxirane ring
Benzylic CH ₂	2.85 – 2.98	dd (Diastereotopic)	2H	Methylene linking ring to epoxide
Epoxide CH ₂	2.76	dd (J \approx 5.0, 4.0 Hz)	1H	Terminal epoxide (cis to alkyl)
Epoxide CH ₂	2.52	dd (J \approx 5.0, 2.6 Hz)	1H	Terminal epoxide (trans to alkyl)

Technical Insight: The benzylic protons (Ar-CH₂-Epoxide) are diastereotopic due to the adjacent chiral center of the epoxide. They typically appear as a complex set of doublets of doublets (dd) rather than a clean doublet.

¹³C NMR (100 MHz, CDCl₃)

Position	Shift (δ, ppm)	Assignment
Ar-C-O	157.6	Quaternary C2 (attached to OMe)
Ar-C-R	125.8	Quaternary C1 (attached to alkyl)
Ar-CH	128.0 - 130.5	Aromatic CH (meta/para)
Ar-CH	110.2 - 120.5	Aromatic CH (ortho/para to OMe)
O-CH ₃	55.3	Methoxy carbon
Epoxide CH	52.4	Methine carbon of oxirane
Epoxide CH ₂	46.9	Terminal methylene of oxirane
Benzylic CH ₂	32.5	Methylene linker

B. Infrared Spectroscopy (FT-IR)

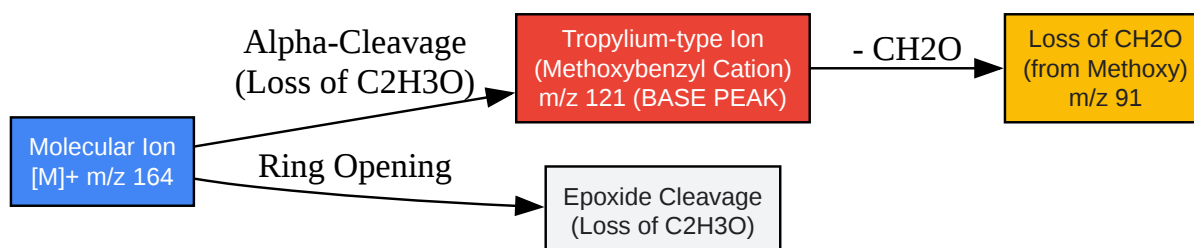
Sampling: Neat oil on KBr plates or ATR (Attenuated Total Reflectance).

The IR spectrum is the fastest way to confirm the conversion of the alkene precursor to the epoxide.

Frequency (cm ⁻¹)	Vibration Mode	Diagnostic Value
3000 - 3060	C-H Stretch (Aromatic)	Standard diagnostic.
2835	C-H Stretch (Methoxy)	Specific to OMe containing compounds.
~1250	Ring Breathing (Epoxide)	Primary Confirmation. (Symmetric).
1240	C-O-C Stretch (Aryl Ether)	Strong band, overlaps with epoxide breathing.
1030	C-O Stretch (Primary)	Characteristic of ether linkage.
840 - 860	Ring Deformation (Epoxide)	Asymmetric ring deformation.
Absence of 1640	C=C Stretch	Confirms consumption of starting material.
Absence of 1720	C=O Stretch	Confirms no rearrangement to aldehyde.

C. Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV). Behavior: Epoxides are fragile under Electron Impact (EI). The molecular ion (M⁺) is often weak. The fragmentation is driven by the stability of the benzylic cation.



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Figure 2: Primary fragmentation pathway. The formation of the resonance-stabilized 2-methoxybenzyl cation (m/z 121) is the dominant event.

Key Diagnostic Ions:

- m/z 164 (M⁺): Trace/Weak relative abundance (<5%).
- m/z 121 (Base Peak): [C₈H₉O]⁺. Corresponds to the 2-methoxybenzyl cation.^[1] This is the "fingerprint" ion.
- m/z 91: [C₇H₇]⁺. Tropylium ion (derived from further fragmentation of the m/z 121 ion).

Experimental Protocol: Characterization Setup

To replicate these results, the following protocol is recommended for the isolation and analysis of the compound from a crude reaction mixture.

- Sample Preparation:
 - Dissolve ~10 mg of the oil in 0.6 mL of CDCl₃.
 - Note: Ensure the CDCl₃ is neutralized (stored over K₂CO₃) if the sample is to be stored, as trace acid in chloroform can catalyze the opening of the epoxide ring to a chlorohydrin.
- Instrument Parameters (Standard):
 - ¹H NMR: Spectral width -2 to 14 ppm; Relaxation delay 1.0 s; Scans: 16.
 - ¹³C NMR: Spectral width -10 to 220 ppm; Scans: >256 (due to low sample mass).
- Quality Control Check:
 - Check for a doublet at ~1.2 ppm: Indicates ring opening to the methyl-diol (if methanol was used in workup).
 - Check for a singlet at ~9.6 ppm: Indicates isomerization to the aldehyde (2-(2-methoxyphenyl)acetaldehyde).

References

- PubChem. (2024). Compound Summary: 2-(4-Methoxybenzyl)oxirane (Isomer Analog Data). National Library of Medicine. [[Link](#)]
- National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: 2-Methoxybenzyl derivatives fragmentation patterns. NIST Chemistry WebBook. [[Link](#)]
- SpectraBase. (2024). NMR Data for Epoxide Derivatives. Wiley Science Solutions. [[Link](#)]

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Sources

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